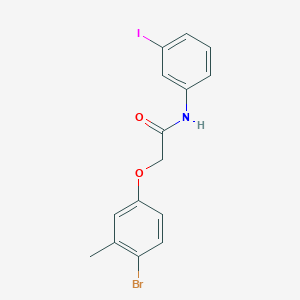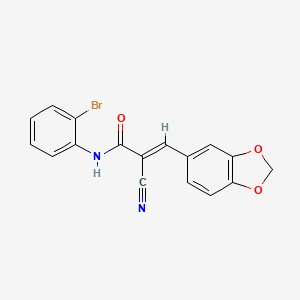![molecular formula C18H18BrNO2 B3741073 2-[(4-bromo-3-methylphenoxy)acetyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B3741073.png)
2-[(4-bromo-3-methylphenoxy)acetyl]-1,2,3,4-tetrahydroisoquinoline
Descripción general
Descripción
2-[(4-bromo-3-methylphenoxy)acetyl]-1,2,3,4-tetrahydroisoquinoline is a synthetic compound that has gained interest in the scientific community due to its potential applications in medicinal chemistry. This compound is a tetrahydroisoquinoline derivative that contains a phenoxyacetyl group and a bromine atom attached to the aromatic ring. The synthesis, mechanism of action, biochemical and physiological effects, and future directions of this compound are discussed below.
Mecanismo De Acción
The mechanism of action of 2-[(4-bromo-3-methylphenoxy)acetyl]-1,2,3,4-tetrahydroisoquinoline is not fully understood. However, it has been proposed that the compound may act by inhibiting protein kinases, which are involved in cell signaling pathways that regulate cell growth and proliferation. Inhibition of these enzymes can lead to cell cycle arrest and apoptosis, which may explain the cytotoxic activity observed in cancer cell lines.
Biochemical and Physiological Effects
2-[(4-bromo-3-methylphenoxy)acetyl]-1,2,3,4-tetrahydroisoquinoline has been shown to exhibit cytotoxic activity against cancer cell lines, as mentioned above. Additionally, it has been investigated for its potential effects on other biological systems, such as the central nervous system. Studies have shown that the compound may have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases, such as Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-[(4-bromo-3-methylphenoxy)acetyl]-1,2,3,4-tetrahydroisoquinoline in lab experiments is its potential applications in medicinal chemistry. The compound has shown cytotoxic activity against cancer cell lines and may be useful in the development of new anticancer drugs. Additionally, it has been investigated for its potential effects on the central nervous system and may have neuroprotective effects.
One limitation of using this compound in lab experiments is the lack of understanding of its mechanism of action. Further research is needed to fully elucidate the biochemical and physiological effects of this compound and to determine its potential applications in medicinal chemistry.
Direcciones Futuras
There are several future directions for research on 2-[(4-bromo-3-methylphenoxy)acetyl]-1,2,3,4-tetrahydroisoquinoline. One direction is to further investigate the compound's mechanism of action and its potential applications in medicinal chemistry. Another direction is to explore the compound's effects on other biological systems, such as the immune system. Additionally, the compound could be modified to improve its potency and selectivity as an anticancer agent or as a neuroprotective agent.
Aplicaciones Científicas De Investigación
2-[(4-bromo-3-methylphenoxy)acetyl]-1,2,3,4-tetrahydroisoquinoline has been studied for its potential applications in medicinal chemistry. It has been shown to exhibit cytotoxic activity against cancer cell lines, such as MCF-7 breast cancer cells and A549 lung cancer cells. Additionally, it has been investigated as a potential inhibitor of protein kinases, which are enzymes that play a role in cell signaling pathways and are often overexpressed in cancer cells.
Propiedades
IUPAC Name |
2-(4-bromo-3-methylphenoxy)-1-(3,4-dihydro-1H-isoquinolin-2-yl)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18BrNO2/c1-13-10-16(6-7-17(13)19)22-12-18(21)20-9-8-14-4-2-3-5-15(14)11-20/h2-7,10H,8-9,11-12H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMYFRCQPUWJJSE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC(=O)N2CCC3=CC=CC=C3C2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-bromo-3-methylphenoxy)-1-(3,4-dihydro-1H-isoquinolin-2-yl)ethanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-2-phenylacetamide](/img/structure/B3740996.png)
![3-methyl-N-[3-(1-pyrrolidinylcarbonyl)-5,6-dihydro-4H-cyclopenta[b]thien-2-yl]benzamide](/img/structure/B3741000.png)
![N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-(2-methylphenoxy)acetamide](/img/structure/B3741016.png)
![2-{[(benzylthio)acetyl]amino}-N-isobutylbenzamide](/img/structure/B3741020.png)
![6-chloro-2-(4-methoxybenzyl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B3741025.png)
![2-(2-naphthyloxy)-N-(4-[1,3]oxazolo[5,4-b]pyridin-2-ylphenyl)acetamide](/img/structure/B3741026.png)
![1-[(4-bromophenoxy)acetyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B3741029.png)

![N,N'-(2-chloro-1,4-phenylene)bis{4-[(2,2-dimethylpropanoyl)amino]benzamide}](/img/structure/B3741052.png)

![{4-[4-(2,3-difluorobenzoyl)-1-piperazinyl]-3-fluorophenyl}(phenyl)methanone](/img/structure/B3741080.png)
![methyl 1-[(4-bromophenoxy)acetyl]-1H-indole-3-carboxylate](/img/structure/B3741088.png)

![5-{[5-(2-bromo-4-nitrophenyl)-2-furyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B3741103.png)